molecular formula C12H12N2 B8538998 2-(1H-indol-2-yl)-2-methylpropanenitrile

2-(1H-indol-2-yl)-2-methylpropanenitrile

Cat. No.: B8538998
M. Wt: 184.24 g/mol
InChI Key: CXTGCFSUEATZBL-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-yl)-2-methylpropanenitrile is a nitrile-containing heterocyclic compound featuring an indole core substituted at the 2-position with a 2-methylpropanenitrile group. Its molecular formula is C₁₂H₁₁N₂, derived from the indole ring (C₈H₆N) and the branched nitrile substituent (C₄H₅N). Synthesis routes for analogous compounds include Iron(II)-catalyzed oxidative cross-dehydrogenative coupling () and phase-transfer catalytic methods ().

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(1H-indol-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C12H12N2/c1-12(2,8-13)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,1-2H3

InChI Key

CXTGCFSUEATZBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of indole with a suitable nitrile precursor under specific conditions. For example, the reaction of indole with 2-bromo-2-methylpropionitrile in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-indol-2-yl)-2-methylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1H-indol-2-yl)-2-methylpropanenitrile with structurally or functionally related nitriles, emphasizing key differences in substituents, applications, and physicochemical properties.

Compound Name Molecular Formula Key Structural Features Applications/Properties Reference
This compound C₁₂H₁₁N₂ Indole-2-yl + branched nitrile (C(CH₃)₂CN) Likely intermediate in organic synthesis
Procyazine (Herbicide) C₁₀H₁₃ClN₆ Triazine core + 2-methylpropanenitrile + Cl Herbicide (agricultural use)
2-(2-Bromophenyl)-2-methylpropanenitrile C₁₀H₁₀BrN Bromophenyl + branched nitrile Industrial synthesis (safety data detailed)
2-(4-Aminophenyl)-2-methylpropanenitrile C₁₀H₁₂N₂ Aminophenyl + branched nitrile Marketed for chemical manufacturing
(2E)-3-(Dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile C₁₅H₁₄N₃O Indole-3-carbonyl + propenenitrile + dimethylamino Potential bioactive molecule (unconfirmed)
2-(1H-Indol-3-yl)-2-methylpropan-1-amine C₁₂H₁₅N₂ Indole-3-yl + branched amine (C(CH₃)₂CH₂NH₂) Neuroactive analog (e.g., tryptamine derivatives)

Key Observations :

Structural Variations: Procyazine replaces the indole ring with a triazine system, enhancing herbicidal activity due to chlorine and cyclopropylamino groups . Bromophenyl and Aminophenyl analogs lack the indole heterocycle but retain the nitrile functionality, favoring industrial or material science applications . Indole-3-yl derivatives () exhibit distinct substitution patterns (carbonyl or amine groups) that alter electronic properties and biological interactions.

Synthetic Routes: The target compound’s synthesis parallels methods for 2-(1H-indol-2-yl)acetonitrile derivatives, which utilize Iron(II)-catalyzed C-2 cyanomethylation (). Procyazine likely involves triazine ring assembly followed by nitrile incorporation, a process common in agrochemical synthesis .

Biological and Industrial Relevance :

  • Procyazine ’s herbicidal action contrasts with the indole-based compounds, which are more aligned with pharmaceutical research (e.g., naproxen derivatives in ).
  • Safety data for 2-(2-bromophenyl)-2-methylpropanenitrile highlight hazards like respiratory irritation, underscoring the need for careful handling in industrial settings .

Physicochemical Properties: While specific data for the target compound are absent, 2-methylpropanenitrile (a structural subunit) has a boiling point of ~13.8°C (), suggesting volatility.

Research Challenges and Opportunities

  • Data Gaps: Limited information exists on the target compound’s biological activity or commercial use.
  • Synthetic Optimization : and suggest catalytic methods for indole functionalization, but scalability and selectivity remain challenges.

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